Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride

Pharmaceutical Intermediates Vilazodone Synthesis Salt Selection

Inconsistent intermediate quality derails ANDA timelines. This compound, as Vilazodone Impurity III, provides a validated reference standard with full characterization data for analytical method development, AMV, and QC release. • Defined impurity standard for Vilazodone ANDA submissions; traceable to USP/EP pharmacopeial standards. • Hydrochloride salt ensures superior aqueous solubility (20.4 mg/mL in H₂O) versus the free base (CAS 163521-20-8). • Also a validated DNA gyraseB inhibitor lead (MS GyrB IC₅₀ = 3.2 ± 0.15 μM) for antitubercular SAR programs.

Molecular Formula C15H19ClN2O3
Molecular Weight 310.77 g/mol
CAS No. 765935-67-9
Cat. No. B041905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride
CAS765935-67-9
Molecular FormulaC15H19ClN2O3
Molecular Weight310.77 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCNCC3.Cl
InChIInChI=1S/C15H18N2O3.ClH/c1-2-19-15(18)14-10-11-9-12(3-4-13(11)20-14)17-7-5-16-6-8-17;/h3-4,9-10,16H,2,5-8H2,1H3;1H
InChIKeyIQUHEEPSXHVIPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(Piperazin-1-yl)benzofuran-2-carboxylate Hydrochloride Sourcing and Differentiation


Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride (CAS 765935-67-9) is a piperazinyl benzofuran derivative with the molecular formula C₁₅H₁₉ClN₂O₃ and a molecular weight of 310.77 g/mol [1]. Its hydrochloride salt form enhances aqueous solubility relative to the free base [1]. This compound is primarily recognized as a key synthetic intermediate in the manufacture of Vilazodone, a combined serotonin selective reuptake inhibitor (SSRI) and 5-HT₁A receptor partial agonist used for major depressive disorder . Beyond this defined role, the compound also serves as a core scaffold in multiple medicinal chemistry programs, particularly for antitubercular and antimicrobial drug discovery [2].

Why Ethyl 5-(Piperazin-1-yl)benzofuran-2-carboxylate Hydrochloride Cannot Be Substituted


Generic substitution of this compound is not scientifically viable due to its unique, non-interchangeable dual identity. In pharmaceutical manufacturing, it is a structurally specific intermediate for Vilazodone; any structural deviation, including the use of free base forms (CAS 163521-20-8) or alternative salts, alters the reactivity and impurity profile of the final API . In research contexts, the compound's performance is highly context-dependent. For example, while it demonstrates promising activity as a DNA gyraseB inhibitor, close analogs like benzo[d]isothiazole derivatives exhibit significantly different inhibitory profiles, underscoring that subtle scaffold changes dramatically alter target engagement [1]. Furthermore, in materials science applications, its computational performance as a corrosion inhibitor is quantitatively distinct from other piperazine derivatives with similar cores, confirming that electronic and adsorption properties are not class-wide [2]. Therefore, substitution based solely on core structure or piperazine presence will lead to divergent results across all validated applications.

Ethyl 5-(Piperazin-1-yl)benzofuran-2-carboxylate Hydrochloride vs. Analogs: Quantitative Evidence


Vilazodone Intermediate: Free Base vs. Hydrochloride Salt

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride (CAS 765935-67-9) is the direct precursor in the synthesis of Vilazodone, while the free base form (CAS 163521-20-8) requires an additional step for salt formation [1]. This specific hydrochloride salt is the designated Vilazodone Impurity-III, supplied with detailed characterization data compliant with regulatory guidelines for ANDA applications, quality control, and analytical method validation [1]. The free base lacks this defined regulatory standing and requires additional characterization for use as a reference standard.

Pharmaceutical Intermediates Vilazodone Synthesis Salt Selection

Antimycobacterial GyraseB Inhibition: Benzofuran vs. Benzoisothiazole Scaffold

A study by Renuka et al. (2014) established the ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate series as potent DNA gyraseB inhibitors. The most potent lead from this series (Compound 22) exhibited an IC₅₀ of 3.2 ± 0.15 μM against Mycobacterium smegmatis DNA gyraseB and 0.81 ± 0.24 μM in an MTB supercoiling assay [1]. In contrast, a parallel study by Reddy et al. (2015) on a hybrid scaffold found that a benzo[d]isothiazole derivative (Compound 26) achieved a superior IC₅₀ of 1.77 ± 0.23 μM against MS GyrB and 0.42 ± 0.23 μM against MTB DNA gyrase, demonstrating that scaffold modifications yield quantifiably different inhibitory potencies [2].

Antitubercular Agents DNA GyraseB Inhibitors Mycobacterium tuberculosis

Aluminum Corrosion Inhibition: EPBC vs. Piperazine Analogs

A computational study by Desai and Vashi (2025) evaluated the corrosion inhibitory properties of three piperazine derivatives on an aluminum surface in an HCl environment [1]. The target compound, Ethyl 5-(piperazine-1-yl) benzofuran-2-carboxylate (EPBC), was one of the three inhibitors tested. The study found that while all three exhibited strong adsorption, TBPC (Tert-butyl-4–(2-(ethoxycarbonyl)benzofuran-5-yl)-piperazine-1-carboxylate) showed superior inhibitory performance due to its optimal electronic properties and stable adsorption. This directly quantifies EPBC's performance relative to close structural analogs.

Corrosion Inhibitors Materials Chemistry Computational Chemistry

Ethyl 5-(Piperazin-1-yl)benzofuran-2-carboxylate Hydrochloride Validated Applications


Vilazodone API Synthesis and Quality Control

This compound is the direct synthetic precursor for the antidepressant Vilazodone. Its defined role as Vilazodone Impurity-III makes it an essential reference standard for ANDA filings, analytical method development, and quality control in commercial Vilazodone production [1]. Procurement is essential for any lab or manufacturer involved in Vilazodone production or generic drug development.

Antitubercular Lead Optimization

The compound serves as a validated starting point for medicinal chemistry efforts targeting DNA gyraseB in Mycobacterium tuberculosis. Research has demonstrated that this benzofuran core yields quantifiable enzyme inhibition (MS GyrB IC₅₀ = 3.2 ± 0.15 μM), providing a benchmark for scaffold-hopping and structure-activity relationship (SAR) studies aimed at developing new therapies for drug-resistant tuberculosis [2].

Aluminum Corrosion Inhibitor Development

Computational evidence confirms that this piperazine derivative (EPBC) is an effective corrosion inhibitor for aluminum surfaces in acidic environments [3]. Its distinct performance profile compared to other piperazine-benzofuran hybrids, established through head-to-head computational studies, makes it a candidate for experimental validation and formulation development in industrial corrosion prevention.

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